Diethyl 3,3-diacetylpentanedioate
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Overview
Description
Pentanedioic acid, 3,3-diacetyl-, diethyl ester is an organic compound with the molecular formula C13H20O6. It is a derivative of pentanedioic acid, where two acetyl groups are attached to the third carbon, and both carboxyl groups are esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3,3-diacetyl-, diethyl ester typically involves the esterification of pentanedioic acid derivatives. One common method is the reaction of 3,3-diacetylpentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 3,3-diacetyl-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids or diketones, while reduction can produce diols.
Scientific Research Applications
Pentanedioic acid, 3,3-diacetyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which pentanedioic acid, 3,3-diacetyl-, diethyl ester exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The acetyl groups may also play a role in modifying the activity of enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid, diethyl ester: A simpler ester derivative without the acetyl groups.
Pentanedioic acid, dimethyl ester: Another ester derivative with methyl groups instead of ethyl groups.
3,3-Dimethylpentanedioic acid, diethyl ester: A structurally similar compound with methyl groups instead of acetyl groups.
Uniqueness
Pentanedioic acid, 3,3-diacetyl-, diethyl ester is unique due to the presence of both acetyl and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Diethyl 3,3-diacetylpentanedioate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of two acetyl groups attached to a pentanedioate backbone. Its chemical formula is C11H18O5, and it features the following structural components:
- Ester Groups : Contribute to its reactivity and solubility.
- Acetyl Groups : Potentially enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl malonate with acetic anhydride in the presence of a base catalyst. The general reaction can be summarized as follows:
This method allows for the efficient production of the compound in moderate to high yields.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may help in reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thus influencing metabolic pathways.
Case Studies and Research Findings
- Antioxidant Studies :
- Antimicrobial Activity :
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
Properties
CAS No. |
53727-78-9 |
---|---|
Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
diethyl 3,3-diacetylpentanedioate |
InChI |
InChI=1S/C13H20O6/c1-5-18-11(16)7-13(9(3)14,10(4)15)8-12(17)19-6-2/h5-8H2,1-4H3 |
InChI Key |
RYMWVOMIZLPOEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(C(=O)C)C(=O)C |
Origin of Product |
United States |
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